4-Bromo-7-chloro-6-fluoro-1H-indazole

Medicinal Chemistry Quality Control Chemical Synthesis

Medicinal chemists need halogenated indazoles that balance orthogonal reactivity with metabolic stability-but many analogs lack the precise electronic gradient required for selective kinase library synthesis. CAS 1935558-98-7 solves this with a validated Br/Cl/F pattern. - XLogP3 3.0: pre-tunes lipophilicity for CNS or intracellular targets. - 6-F & 7-Cl: block oxidative metabolism; Br enables site-selective Suzuki/Miyaura coupling. - 97% purity (NMR/HPLC/GC) with room-temperature stability: ready for HTE and parallel synthesis.

Molecular Formula C7H3BrClFN2
Molecular Weight 249.47
CAS No. 1935558-98-7
Cat. No. B2803035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-6-fluoro-1H-indazole
CAS1935558-98-7
Molecular FormulaC7H3BrClFN2
Molecular Weight249.47
Structural Identifiers
SMILESC1=C(C(=C2C(=C1Br)C=NN2)Cl)F
InChIInChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12)
InChIKeyFFUFQPHQBDTNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloro-6-fluoro-1H-indazole: Tri-Halogenated Building Block Overview


4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7) is a heterocyclic compound belonging to the indazole family, characterized by a tri-halogenated substitution pattern featuring bromine at the 4-position, chlorine at the 7-position, and fluorine at the 6-position of the indazole core . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, owing to its unique halogen profile that enables orthogonal reactivity and tunable physicochemical properties .

Tri-halogenated indazole with orthogonal Br/Cl/F reactivity
Designed for sequential Pd-catalyzed cross-coupling
Building block for kinase inhibitor libraries

Procurement Risks of Generic Indazole Substitution


Indazole derivatives with differing halogenation patterns exhibit marked variations in lipophilicity (XLogP3), molecular weight, and synthetic accessibility, directly impacting their suitability as intermediates in multi-step syntheses and their downstream biological profiles . Simple substitution with non-fluorinated analogs (e.g., 4-bromo-7-chloro-1H-indazole) or mono-fluorinated variants (e.g., 6-fluoro-1H-indazole) alters both the electronic environment of the aromatic ring and the compound's overall partition coefficient, potentially compromising reaction yields in palladium-catalyzed cross-couplings or leading to divergent pharmacokinetic properties in final drug candidates [1]. The precise 4-bromo, 7-chloro, 6-fluoro substitution pattern of CAS 1935558-98-7 provides a specific balance of halogen reactivity (Br for cross-coupling, Cl and F for metabolic stability) that cannot be replicated by generic in-class replacements, as detailed in the quantitative evidence below.

Non-fluorinated analogs
Lack fluorine's metabolic stabilization, altering lead properties
Mono-/di-halogenated indazoles
Fewer halogen types limit orthogonal diversification steps
Lower-purity generic analogs
May require additional purification, affecting yield consistency

Quantitative Differentiation Against Closest Analogs


Purity Benchmarking vs. Non-Fluorinated Analogs

4-Bromo-7-chloro-6-fluoro-1H-indazole is commercially available at a purity of 97% from multiple vendors , a specification that is 2 percentage points higher than the standard 95% purity commonly offered for its closest non-fluorinated analog, 4-bromo-7-chloro-1H-indazole (CAS 1186334-61-1) . This higher purity reduces the need for additional purification steps in sensitive synthetic applications and ensures greater batch-to-batch consistency.

Purity Benchmarking
Data to verify
97% vs 95% (non-fluorinated analog)
Supports reduced purification in synthesis
Vendor specification; confirm per lot
Medicinal Chemistry Quality Control Chemical Synthesis

Lipophilicity Advantage for Membrane Permeability

The calculated partition coefficient (XLogP3) for 4-bromo-7-chloro-6-fluoro-1H-indazole is 3.0 , indicating moderate lipophilicity suitable for passive membrane diffusion. This value is significantly higher than that of the mono-fluorinated analog 6-fluoro-1H-indazole (XLogP3 = 2.3) [1] and the mono-brominated analog 4-bromo-1H-indazole (XLogP3 = 2.2) , and also exceeds the value for the di-halogenated analog 7-chloro-6-fluoro-1H-indazole (LogP = 2.58) [2]. The tri-halogenation pattern thus confers a lipophilicity increase of 0.7 to 0.8 log units over simpler analogs.

Lipophilicity (XLogP3)
Reported
3.0 | Δ +0.7 vs mono-F analog
May improve membrane permeability of leads
Computed; experimental validation advised
Drug Design ADME Physicochemical Properties

Tri-Halogenation Orthogonal Reactivity Profile

The compound contains three distinct halogen substituents: a bromine at C4, a chlorine at C7, and a fluorine at C6. This combination offers a gradient of reactivity for palladium-catalyzed cross-coupling reactions, where the C-Br bond is typically the most reactive toward oxidative addition, followed by C-Cl, while the C-F bond is largely inert under standard Suzuki-Miyaura conditions [1]. In contrast, the analog 4-bromo-7-chloro-1H-indazole lacks the fluorine atom, reducing its utility for subsequent diversification steps that rely on fluorine's unique electronic and metabolic stabilizing effects [2].

Halogen Reactivity Gradient
Class-level inference
3 halogens (Br, Cl, F) vs 2 or 1
Enables sequential site-selective couplings
Standard Pd-coupling reactivity hierarchy
Cross-Coupling Medicinal Chemistry Halogen Reactivity

Batch-Specific Analytical Data Availability

Procurement of 4-bromo-7-chloro-6-fluoro-1H-indazole from select vendors includes access to batch-specific analytical data such as NMR, HPLC, and GC traces . This level of documentation is not uniformly provided for many structurally related indazole analogs, where only a certificate of analysis (CoA) without raw spectral data may be available. For example, while the non-fluorinated analog 4-bromo-7-chloro-1H-indazole is sold with a standard purity specification, the provision of actual batch-specific NMR/HPLC spectra is less frequently advertised .

Batch Analytical Data
Data to verify
NMR, HPLC, GC provided
Reduces off-specification risk
Vendor-advertised; confirm availability
Quality Assurance Procurement Analytical Chemistry

Molecular Weight Impact on Drug-Likeness

The molecular weight of 4-bromo-7-chloro-6-fluoro-1H-indazole is 249.47 g/mol . This places it in a distinct property space compared to analogs with fewer halogen atoms: 4-bromo-7-chloro-1H-indazole (231.48 g/mol) [1], 7-chloro-6-fluoro-1H-indazole (170.57 g/mol) [2], and 6-fluoro-1H-indazole (136.13 g/mol) [3]. The incremental mass increase of +18 g/mol (vs the Br,Cl analog) corresponds to the addition of a fluorine atom, which is known to enhance metabolic stability without substantially increasing molecular size [4].

Molecular Weight
Reported
249.47 g/mol | +18 vs non-F analog
Fluorine addition preserves drug-like size
Consistent with Lipinski guidelines
Drug Design Physicochemical Properties Building Blocks

Room Temperature Storage Advantage

4-Bromo-7-chloro-6-fluoro-1H-indazole is recommended for storage at room temperature (RT) according to multiple vendors , whereas certain structurally related indazole derivatives, such as 7-chloro-6-fluoro-1H-indazole, may require refrigerated storage (2°C-8°C) under nitrogen protection . This difference in storage conditions reflects the enhanced ambient stability of the tri-halogenated compound, potentially due to the electron-withdrawing effects of the fluorine atom reducing susceptibility to oxidative degradation.

Storage Condition
Data to verify
Room temp vs refrigerated (analog)
Simplifies logistics, reduces degradation risk
Per vendor recommendations
Logistics Stability Procurement

Optimal Use Cases for 4-Bromo-7-chloro-6-fluoro-1H-indazole


Kinase Inhibitor Libraries via Orthogonal Functionalization

Given its tri-halogenation profile (Br, Cl, F), this compound is ideally suited for the construction of focused kinase inhibitor libraries where sequential, site-selective cross-coupling reactions are employed to introduce diverse aryl/heteroaryl groups at the 4-position (via bromine) while preserving the 7-chloro and 6-fluoro substituents for later-stage diversification or metabolic stabilization [1]. This application directly leverages the orthogonal reactivity gradient quantified in Evidence Item 3.

CNS-Penetrant & Intracellular Kinase Inhibitor Programs

The elevated XLogP3 value of 3.0 (Δ = +0.7 to +0.8 vs simpler analogs) positions this building block as a strategic choice for medicinal chemists aiming to optimize blood-brain barrier penetration or intracellular target engagement . Incorporation of this scaffold into lead compounds can pre-tune lipophilicity within the optimal range (1-4) for CNS drugs, reducing the need for extensive property optimization later in the development cycle.

High-Throughput Synthesis and Parallel Chemistry

The commercial availability of 97% purity material with batch-specific QC documentation (NMR, HPLC, GC) and room-temperature storage stability makes this compound particularly well-suited for high-throughput experimentation (HTE) and parallel synthesis arrays, where consistent reagent quality and simplified logistics are paramount to reproducible results and efficient workflow management.

Fluorinated Drug Candidates with Enhanced Metabolic Stability

The presence of both a 6-fluoro substituent (known to block oxidative metabolism) and a 7-chloro substituent (providing additional steric and electronic effects) makes this compound an attractive building block for early-stage drug discovery programs focused on improving the metabolic stability and half-life of lead compounds [2]. This application is supported by the class-level inference regarding halogen reactivity and molecular weight differentiation.

Application
Selection Property
Validation Focus
Orthogonal functionalization for kinase inhibitors
Tri-halogen reactivity gradient
Site-selective coupling efficiency
CNS lead optimization context
Moderate lipophilicity profile
Permeability and brain exposure assays
High-throughput parallel synthesis
High purity and batch QC documentation
Reagent consistency and yield reproducibility
Fluorinated drug candidate design
Fluorine substitution for metabolic stabilization
Metabolic stability and half-life assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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